molecular formula C9H16N4O B13054372 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-ethylacetamide

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-ethylacetamide

Cat. No.: B13054372
M. Wt: 196.25 g/mol
InChI Key: HDOYCPLJPQRVJJ-UHFFFAOYSA-N
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Description

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-ethylacetamide is a chemical compound with a molecular formula of C9H15N3O. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The compound also features an amino group, two methyl groups, and an ethylacetamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-ethylacetamide typically involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-ethylacetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted pyrazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-ethylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
  • 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
  • 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol

Uniqueness

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-ethylacetamide is unique due to the presence of the ethylacetamide group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-(4-amino-3,5-dimethylpyrazol-1-yl)-N-ethylacetamide

InChI

InChI=1S/C9H16N4O/c1-4-11-8(14)5-13-7(3)9(10)6(2)12-13/h4-5,10H2,1-3H3,(H,11,14)

InChI Key

HDOYCPLJPQRVJJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CN1C(=C(C(=N1)C)N)C

Origin of Product

United States

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